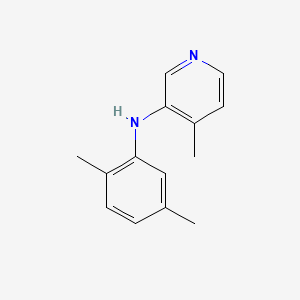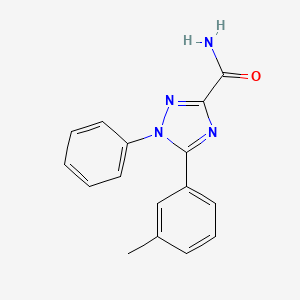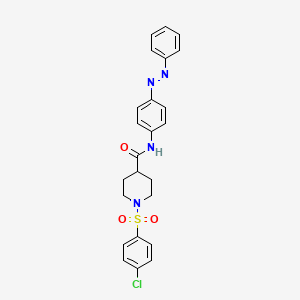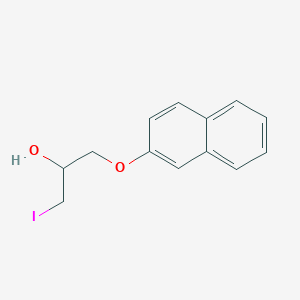![molecular formula C8H11BrN2O B14137134 2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol CAS No. 89098-97-5](/img/structure/B14137134.png)
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol is a brominated pyridine derivative. This compound is of interest due to its unique structure, which includes a bromine atom, a dimethylamino group, and a hydroxyl group attached to a pyridine ring. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol typically involves the bromination of 6-[(dimethylamino)methyl]pyridin-3-ol. One common method is the reaction of 6-[(dimethylamino)methyl]pyridin-3-ol with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to modify the dimethylamino group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of the pyridine ring.
Oxidation: Products include pyridine ketones or aldehydes.
Reduction: Products include dehalogenated pyridine derivatives or modified dimethylamino groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes by interacting with active sites or allosteric sites. The bromine atom and dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the dimethylamino and hydroxyl groups.
2-Bromo-6-hydroxymethylpyridine: Similar structure but lacks the dimethylamino group.
2-Bromo-6-aminomethylpyridine: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which provide additional sites for chemical modification and interactions. This makes it a versatile compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
89098-97-5 |
|---|---|
Molekularformel |
C8H11BrN2O |
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
2-bromo-6-[(dimethylamino)methyl]pyridin-3-ol |
InChI |
InChI=1S/C8H11BrN2O/c1-11(2)5-6-3-4-7(12)8(9)10-6/h3-4,12H,5H2,1-2H3 |
InChI-Schlüssel |
VRZBXUCZVPNTIR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=NC(=C(C=C1)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)




![N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137090.png)
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137108.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B14137124.png)

![4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one](/img/structure/B14137137.png)
![2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137143.png)

